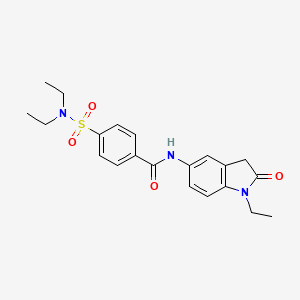
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is an organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butyl, dimethyl, and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as tert-butylamine, acetone, and urea.
Condensation Reaction: The initial step involves the condensation of tert-butylamine with acetone to form a tert-butyl-substituted intermediate.
Cyclization: The intermediate undergoes cyclization with urea under controlled conditions to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the condensation, cyclization, and substitution reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
化学反応の分析
Types of Reactions
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted pyrimidinone derivatives with various functional groups.
科学的研究の応用
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: A phenolic compound with similar tert-butyl substitution.
2-tert-Butyl-4-methoxyphenol: A phenolic compound with a methoxy group instead of a hydroxyl group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: A compound with a similar tert-butyl substitution pattern.
Uniqueness
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
88745-70-4 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
2-tert-butyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C10H16N2O2/c1-6-8(13)7(2)12(14)9(11-6)10(3,4)5/h13H,1-5H3 |
InChIキー |
OFRHSVDSBDQTIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=[N+](C(=N1)C(C)(C)C)[O-])C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



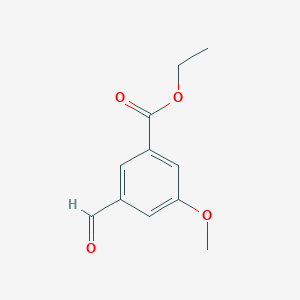
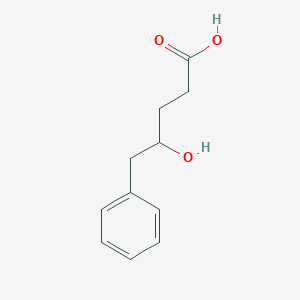
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
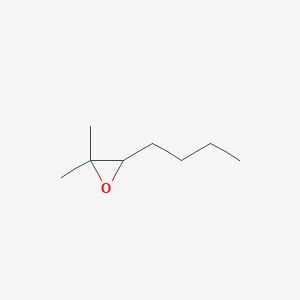
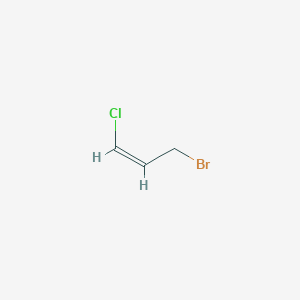
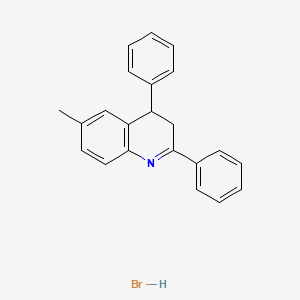
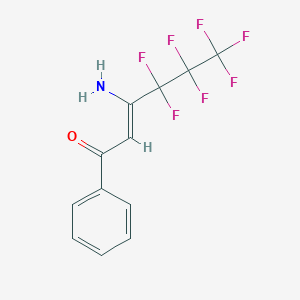
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
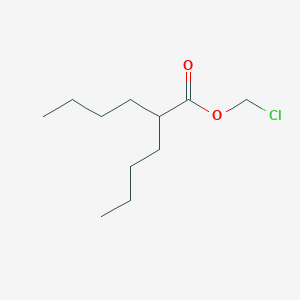
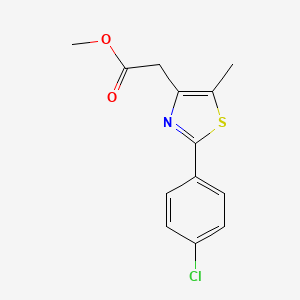
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)
